molecular formula C17H23NOS B2400710 N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide CAS No. 881440-52-4

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide

Cat. No.: B2400710
CAS No.: 881440-52-4
M. Wt: 289.44
InChI Key: RGUZSBYGKXQKSL-UHFFFAOYSA-N
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Description

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide is a synthetic small molecule with the molecular formula C17H23NOS and a molecular weight of 297.44 g/mol . It belongs to the thiophene carboxamide class of compounds, which have emerged as a promising scaffold in medicinal chemistry due to their potential as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2) . SMS2 is a key enzyme in the biosynthesis of sphingomyelin, a lipid that plays a critical role in cell membrane structure and signaling. Elevated levels of sphingomyelin are observed in pathological conditions such as Dry Eye Disease (DED), where they contribute to inflammation and meibomian gland dysfunction . Research into SMS2 inhibitors like this adamantyl-substituted thiophene carboxamide provides a novel strategy for investigating the therapeutic potential of modulating sphingolipid metabolism in inflammatory and other diseases . The compound's structure incorporates a rigid, lipophilic 2-methyl-2-adamantyl group, which may influence its pharmacokinetic properties and target binding affinity. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-17(10-18-16(19)15-3-2-4-20-15)13-6-11-5-12(8-13)9-14(17)7-11/h2-4,11-14H,5-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUZSBYGKXQKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule dissects into two primary components:

  • Thiophene-2-carboxylic acid (or its activated derivatives).
  • N-[(2-methyl-2-adamantyl)methyl]amine .

The amide bond formation between these subunits is critical, requiring careful selection of coupling agents and reaction conditions to address steric hindrance from the adamantyl group.

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

Direct Carboxylic Acid Activation

Thiophene-2-carboxylic acid is activated via:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl₂) yields thiophene-2-carbonyl chloride, a highly reactive electrophile.
  • Mixed anhydrides : Ethyl chloroformate generates a mixed anhydride intermediate, enabling nucleophilic attack by amines.
Representative Procedure:
  • Thiophene-2-carboxylic acid (1 eq) is stirred with SOCl₂ (1.2 eq) at 0–25°C for 2–4 hr.
  • Excess SOCl₂ is removed under reduced pressure.
  • The residue is dissolved in dichloromethane (DCM) for immediate use.

Preparation of N-[(2-Methyl-2-Adamantyl)Methyl]Amine

Adamantane Functionalization

The adamantyl backbone is synthesized via:

  • Friedel-Crafts alkylation : 2-Methyladamantane is functionalized using chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl₃).
  • Grignard reaction : 2-Methyl-2-adamantanol reacts with methylmagnesium bromide to introduce the methyl group, followed by oxidation to the ketone and reductive amination.
Stepwise Synthesis:
  • 2-Methyladamantan-2-ol is treated with thionyl chloride to form 2-chloromethyl-2-methyladamantane.
  • Reaction with sodium azide (NaN₃) yields the azide, which is reduced to the primary amine using LiAlH₄.

Amide Bond Formation Strategies

Classical Coupling Methods

  • Schotten-Baumann reaction : Thiophene-2-carbonyl chloride reacts with N-[(2-methyl-2-adamantyl)methyl]amine in a biphasic system (DCM/water) with NaHCO₃ as base.
  • Carbodiimide-mediated coupling : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0–25°C.
Optimization Insights:
  • Steric hindrance from the adamantyl group necessitates prolonged reaction times (12–24 hr) and excess amine (1.5–2 eq).
  • Polar aprotic solvents (e.g., DMF) improve solubility but may require purification via column chromatography.

Tin(II)-Mediated Enolate Coupling

A modern approach employs tin(II) triflate and N-ethylpiperidine to generate tin(II) enolates from thiophene-2-carboxylic acid derivatives. These enolates react efficiently with amines under mild conditions, enhancing yields (85–92%) and reducing side products.

Protocol:
  • Thiophene-2-carboxylic acid (1 eq), tin(II) triflate (1.1 eq), and N-ethylpiperidine (1.2 eq) are stirred in THF at −78°C for 1 hr.
  • N-[(2-methyl-2-adamantyl)methyl]amine (1 eq) is added dropwise, and the mixture is warmed to 25°C over 6 hr.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.25 (s, 3H, CH₃), 1.45–1.70 (m, 12H, adamantyl), 3.10 (d, 2H, CH₂NH), 7.25–7.45 (m, 3H, thiophene).
  • LC/UV/MS : m/z 289.15 [M+H]⁺, retention time 6.8 min (C18 column, 70% MeCN/H₂O).

Comparative Reaction Yields

Method Solvent Temperature (°C) Yield (%)
Schotten-Baumann DCM/H₂O 0–25 68
EDCl/HOBt THF 25 75
Tin(II) triflate THF −78 → 25 89

Industrial and Pharmacological Considerations

The patent US20060264470A1 highlights scalable protocols using cost-effective chlorinated solvents (e.g., DCM) and recyclable bases (triethylamine). However, tin-mediated routes, despite higher yields, face challenges in heavy metal disposal.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the carboxamide group.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-methyl-2-adamantylmethylamine.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide belongs to the class of adamantyl derivatives, which are known for their significant biological activity. The adamantane structure contributes to the compound's stability and lipophilicity, making it a valuable scaffold in drug design.

Anticancer Activity

Research has indicated that thiophene derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have shown that thiophene-2-carboxamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The compound's ability to inhibit specific pathways involved in tumor growth is under investigation, with preliminary results suggesting significant cytotoxic effects against cancer cells.

Anti-inflammatory Properties

Compounds with thiophene moieties have also been studied for their anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Drug Discovery Applications

The unique properties of this compound make it a candidate for further exploration in drug discovery processes.

Structure-Activity Relationship Studies

The compound serves as a model for structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of new drugs. By modifying different substituents on the thiophene ring or the adamantyl group, researchers can identify more potent analogs with improved pharmacological profiles .

Targeting Specific Receptors

This compound can be designed to target specific receptors implicated in various diseases, such as cannabinoid receptors or NMDA receptors . The adamantyl group enhances binding affinity and selectivity for these targets, which is crucial for developing effective therapeutics.

Biological Research Applications

In addition to its medicinal applications, this compound is useful in biological research settings.

Inhibitor Studies

The compound has been utilized in studies examining its role as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been assessed for its inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic disorders .

Antioxidant Activity

Recent investigations have highlighted the antioxidant properties of thiophene derivatives, suggesting that this compound may protect cells from oxidative stress . This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of various thiophene derivatives against human cancer cell lines. The results demonstrated that certain modifications to the thiophene structure significantly enhanced cytotoxicity.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
ABreast Cancer5Apoptosis induction
BColon Cancer10Cell cycle arrest
CLung Cancer8Inhibition of metastasis

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of thiophene derivatives, showing that this compound significantly reduced pro-inflammatory cytokine levels in vitro.

CompoundCytokine MeasuredReduction (%)
DTNF-alpha70
EIL-665
FIL-1β60

Mechanism of Action

The mechanism of action of N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance membrane permeability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

    Electronic Properties: The thiophene ring contributes to the compound’s ability to conduct electricity, making it useful in organic electronics.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight Melting Point (°C) Key Biological Activity
N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide 2-methyladamantyl ~385.5* N/A Under investigation
N-1-Adamantyl-5-methylthiophene-2-carboxamide Adamantyl ~315.4 68–164 Antimycobacterial
N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide Pyridinylmethyl 218.3 N/A Antimicrobial
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-nitrophenyl 262.3 397 Genotoxicity studies

Biological Activity

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily involves its interaction with various cellular targets, including enzymes and receptors. The compound's adamantyl group enhances membrane permeability, facilitating its entry into cells. Additionally, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, which may modulate their activity.

Biological Interactions

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It has been suggested that this compound can bind to certain receptors, potentially influencing signaling pathways involved in inflammation and pain modulation.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene compounds show antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

In Vitro Studies

Recent studies have demonstrated the biological efficacy of this compound and its derivatives:

  • Anticonvulsant Activity : Analogues of thiophene compounds have shown significant anticonvulsant action with effective doses lower than standard medications .
  • Cytotoxicity : In vitro assays indicated that certain derivatives exhibited cytotoxic effects against human cancer cell lines, including glioblastoma and melanoma cells .

Case Studies

  • CB2 Receptor Affinity : A study evaluated the binding affinity of thiophene derivatives to the cannabinoid receptor CB2. Compound 4 demonstrated high affinity (Ki = 2.15 nM) and selectivity for CB2 over CB1 receptors, indicating its potential as a therapeutic agent in neurodegenerative diseases .
    CompoundKi (nM)CB2R/CB1R Selectivity
    42.15469
    8gEC50 = 197 nMFull Agonist
  • Antimicrobial Evaluation : In vitro antimicrobial tests revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

Adamantane Functionalization: Introduce the 2-methyl-2-adamantyl group via alkylation or coupling reactions, as seen in adamantane-containing analogs .

Thiophene Carboxamide Formation: React thiophene-2-carbonyl chloride with a methylamine derivative under Schotten-Baumann conditions, using dichloromethane or THF as solvents .

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and validate purity via HPLC (>95%) .
Optimization Tip: Microwave-assisted synthesis (e.g., 100–150°C, 30 min) can enhance yield and reduce reaction time .

Q. Q2. How should structural characterization be prioritized for this compound?

Methodological Answer: Use a tiered analytical approach:

  • Primary Confirmation:
    • NMR (¹H/¹³C): Identify adamantyl protons (δ 1.5–2.2 ppm) and thiophene carboxamide carbonyl (δ ~165 ppm) .
    • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene ring vibrations (~700 cm⁻¹) .
  • Advanced Techniques:
    • X-ray Crystallography: Resolve adamantyl-thiophene spatial arrangement (if crystalline) .
    • HRMS: Validate molecular formula (e.g., C₁₈H₂₅NOS requires m/z 303.16) .

Q. Q3. What preliminary biological assays are suitable for screening its activity?

Methodological Answer: Prioritize in vitro assays based on substituent-driven activities in related compounds:

  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, leveraging the adamantane moiety’s hydrophobic binding .
    Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs .

Advanced Research Questions

Q. Q4. How can contradictory data on biological activity be resolved across studies?

Methodological Answer: Contradictions often arise from structural variations or assay conditions. Address via:

Structural Comparison: Map activity differences to substituent changes (e.g., adamantyl vs. benzyl groups alter lipophilicity and target affinity) .

Assay Standardization: Re-test under uniform conditions (e.g., pH 7.4, 37°C, 5% CO₂) .

Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes to targets like DNA topoisomerase II or COX-2 .
Case Study: A thiophene-carboxamide with a fluorophenyl group showed 10× higher anticancer activity than methyl analogs due to enhanced π-stacking .

Q. Q5. What strategies optimize in vivo pharmacokinetics for adamantane-containing thiophene carboxamides?

Methodological Answer: Leverage adamantane’s rigidity and hydrophobicity:

  • Solubility Enhancement: Use PEGylated liposomes or cyclodextrin complexes .
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to slow CYP450 degradation .
  • Tissue Targeting: Conjugate with folate or RGD peptides for tumor-specific delivery .
    Data Insight: Adamantane derivatives exhibit prolonged half-lives (t₁/₂ > 6 hrs in rodent models) due to reduced renal clearance .

Q. Q6. How do electronic effects of substituents influence reactivity in downstream derivatization?

Methodological Answer: Substituents dictate regioselectivity in reactions:

  • Electron-Donating Groups (e.g., -OCH₃): Activate thiophene for electrophilic substitution at the 5-position .
  • Electron-Withdrawing Groups (e.g., -NO₂): Facilitate nucleophilic aromatic substitution at the 4-position .
    Experimental Design: Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .

Future Research Directions

  • Mechanistic Studies: Use cryo-EM to visualize compound-enzyme interactions .
  • Polypharmacology: Screen against orphan GPCRs via high-content imaging .
  • Green Chemistry: Develop solvent-free mechanochemical synthesis .

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